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Compound of Interest |

Compound Name: N2-Methylpyridine-2,3-diamine
CAS No.: 5028-20-6
Cat. No.: B1280073

Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 2-Aminopyridine Scaffold in
Kinase Inhibitor Design

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, frequently utilized in
the design of potent and selective kinase inhibitors. Its ability to form key hydrogen bond
interactions with the hinge region of the kinase ATP-binding site makes it an ideal anchor for
inhibitor design. N-substituted pyridine-2,3-diamines and related aminopyridine derivatives
serve as versatile building blocks for constructing complex inhibitors targeting critical oncogenic
kinases.

This document provides a detailed overview of the synthesis and evaluation of kinase inhibitors
based on this scaffold, using the dual ALK/MET inhibitor Crizotinib as a representative
example. Anaplastic lymphoma kinase (ALK) and hepatocyte growth factor receptor (MET) are
receptor tyrosine kinases that, when aberrantly activated, drive the growth and survival of
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various cancers, including non-small cell lung cancer (NSCLC) and glioblastoma.[1][2]
Inhibiting their downstream signaling through pathways like STAT3, Ras, and AKT is a clinically
validated therapeutic strategy.[1]

Synthetic Approach: A Case Study on Crizotinib

The synthesis of Crizotinib (3-[(R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-
yl)-1H-pyrazol-4-yl]pyridin-2-amine) showcases a common strategy for elaborating the 2-
aminopyridine core.[3] A key step involves a palladium-catalyzed cross-coupling reaction, such
as a Suzuki coupling, to link the halogenated aminopyridine intermediate with a pyrazole-
boronate ester.

The logical workflow for this synthesis is outlined below. It begins with the preparation of the
chiral ether fragment and the protected aminopyridine core, followed by their coupling and final
deprotection steps.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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